molecular formula C20H23N5O2 B2600281 1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863447-59-0

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2600281
CAS No.: 863447-59-0
M. Wt: 365.437
InChI Key: QROADDYESMVNDQ-UHFFFAOYSA-N
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Description

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a tert-butyl group at the 1-position and a tetrahydroquinoline-linked ethyl ketone moiety at the 5-position. This scaffold is structurally related to anticancer agents like erlotinib and lapatinib, which target tyrosine kinases . The compound's design integrates features aimed at enhancing target selectivity (via the quinoline scaffold) and metabolic stability (via the bulky tert-butyl group) .

Properties

IUPAC Name

1-tert-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)25-18-15(11-22-25)19(27)23(13-21-18)12-17(26)24-10-6-8-14-7-4-5-9-16(14)24/h4-5,7,9,11,13H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROADDYESMVNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Attachment of the tetrahydroquinoline moiety: This can be accomplished through condensation reactions between the pyrazolo[3,4-d]pyrimidin-4-one core and tetrahydroquinoline derivatives under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Compound Name Substituents Biological Activity (IC₅₀) Key Findings
Target Compound 1-tert-butyl, 5-(tetrahydroquinolin-1-yl-ethyl-ketone) Not reported (N/A) Designed as a dual PDE5 inhibitor and apoptotic inducer; quinoline scaffold may enhance binding to PDE5 and cancer-related kinases .
Compound 10e () 3,6-dimethyl, 5-(4-nitrobenzylideneamino), 1-phenyl 11 µM (MCF-7) Aromatic substitution at N5 (nitro group) maximizes activity; electron-withdrawing groups (NO₂) enhance potency .
Cluster 3 Compound () 5-(3,4-dichlorophenyl), 1-(thiolane-3-yl) 67.6 µM (Fascin inhibition) Dichlorophenyl substitution confers moderate activity; thiolane ring may reduce solubility .
ASN7186636 () 5-(3,4-dichlorobenzyl) Not reported Inhibits tropomyosin receptor kinase A; dichlorobenzyl group critical for target engagement .

Key Insights :

  • Aromatic vs. Aliphatic Substitutions: Aromatic groups at N5 (e.g., nitrobenzylideneamino in 10e) significantly enhance anticancer activity compared to aliphatic chains (e.g., tert-butyl in the target compound). The order of substituent efficacy is NO₂ > F > Cl > OCH₃ > H .
  • Quinoline Scaffold: The tetrahydroquinoline moiety in the target compound may offer dual functionality—PDE5 inhibition and apoptosis induction—unlike simpler phenyl or benzyl groups in analogues .

Pharmacokinetic and Solubility Profiles

Compound Substituents Solubility Formulation Strategy
Target Compound tert-butyl (lipophilic), quinoline (moderate polarity) Likely low (predicted) Nanoencapsulation (e.g., liposomes) may improve bioavailability .
Pyrazolo[3,4-d]pyrimidines 1–4 () Varied aromatic groups Poor aqueous solubility Albumin nanoparticles (LP-2) enhance solubility by 5-fold .
5-Benzamido Derivatives () 5-benzamido Moderate Unmodified; relies on COX-2 binding for efficacy .

Key Insights :

  • The tert-butyl group in the target compound likely reduces aqueous solubility but improves metabolic stability, a common trade-off in drug design.
  • Nanoformulation strategies (e.g., liposomes) used for similar pyrazolo[3,4-d]pyrimidines could be critical for the target compound’s preclinical development .

Target Selectivity and Mechanism

  • Target Compound : Dual inhibition of PDE5 and apoptosis induction via Bcl-2/Bax pathway modulation .
  • 5-Benzamido Derivatives (): Selective COX-2 inhibitors (IC₅₀ < 1 µM), highlighting scaffold versatility for divergent targets .

Structural Determinants :

  • The quinoline scaffold in the target compound enables interaction with PDE5’s hydrophobic pocket, while the pyrazolo[3,4-d]pyrimidin-4-one core mimics purine bases, facilitating kinase binding .

Biological Activity

1-tert-butyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. The compound's structure features a pyrazolo[3,4-d]pyrimidine core linked to a tetrahydroquinoline moiety, which suggests a diverse range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O2C_{16}H_{22}N_4O_2 with a molecular weight of approximately 290.36 g/mol. The structure can be represented as follows:

Molecular Structure C16H22N4O2\text{Molecular Structure }\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antiviral Activity : Initial studies have indicated that derivatives of tetrahydroquinoline exhibit antiviral properties against strains of human coronavirus .
  • Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Research suggests that compounds with tetrahydroquinoline structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Antiviral Studies

A study focused on the antiviral properties of THIQ derivatives demonstrated significant activity against human coronaviruses. The compound's ability to inhibit viral replication was assessed through various assays. The results indicated that certain derivatives had lower cytotoxicity compared to existing antiviral agents like chloroquine and hydroxychloroquine.

CompoundIC50 (µM)Selectivity Index
1-tert-butyl280 ± 12560
Chloroquine60 ± 3650
Hydroxychloroquine66 ± 3130

These findings suggest that the compound may be a viable candidate for further development as an antiviral agent against coronaviruses .

Antitumor Activity

In vitro studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor activity across various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)32
A549 (Lung)50

The data indicates that these compounds can induce apoptosis and inhibit cell cycle progression in tumor cells .

Neuroprotective Effects

Research into the neuroprotective properties of tetrahydroquinoline derivatives has shown promising results in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

  • Case Study on Antiviral Efficacy : A comparative analysis was conducted using a range of THIQ derivatives against two strains of human coronavirus. The study highlighted the superior efficacy and lower toxicity profile of the tested compounds compared to traditional antiviral therapies.
  • Case Study on Antitumor Activity : A series of in vitro experiments were performed on various cancer cell lines to assess the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives. Results indicated significant inhibition of cell growth and induction of apoptosis.

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